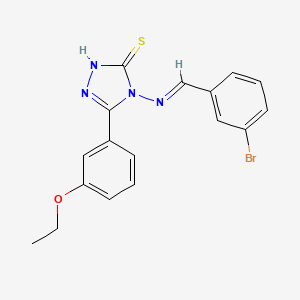

4-((3-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Beschreibung

Significance of 1,2,4-Triazole-5-Thione Derivatives in Heterocyclic Chemistry

1,2,4-Triazole-5-thione derivatives occupy a privileged position in medicinal chemistry due to their broad-spectrum pharmacological activities. The triazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding with biological targets, while the thione group (-C=S) enhances metal-chelation capabilities and metabolic stability. These features underpin their utility as antibacterial, antifungal, and anticancer agents. For instance, sulfonamide-linked 1,2,4-triazole-3-thiones exhibit potent activity against Staphylococcus aureus and Escherichia coli (MIC: 0.24–0.48 µmol/mL), outperforming ampicillin in some cases.

The scaffold’s synthetic flexibility allows for regioselective substitutions at the 3-, 4-, and 5-positions, enabling precise modulation of electronic, steric, and solubility profiles. A comparative analysis of substituent effects is illustrated below:

This adaptability has spurred innovations in green synthesis. For example, one-pot methods using aqueous NaOH/ethanol systems reduce reaction times from 24 hours to 6 hours while improving yields by 15–20% compared to traditional reflux techniques.

Rationale for Structural Modifications in Triazole-Thione Scaffolds

Structural modifications of the 1,2,4-triazole-5-thione core aim to optimize target engagement and pharmacokinetic properties. The introduction of a 3-bromobenzylideneamino group at position 4 and a 3-ethoxyphenyl group at position 3 in the target compound is informed by three key considerations:

Electronic Effects : The bromine atom’s electron-withdrawing nature increases electrophilicity at the triazole ring, enhancing interactions with nucleophilic residues in enzyme active sites. Concurrently, the ethoxy group’s electron-donating methoxy fragment improves solubility and bioavailability by modulating logP values.

Steric Optimization : The planar benzylidene moiety facilitates π-π interactions with aromatic residues in proteins, while the ethoxyphenyl group’s ortho-substitution prevents unwanted aggregation in aqueous media.

Hydrogen Bonding Capacity : The thione sulfur and imine nitrogen serve as hydrogen bond acceptors, complementing the ethoxy group’s donor capacity. This triad creates a pharmacophore capable of binding diverse targets, as demonstrated by analogues inhibiting acetylcholinesterase (IC50: 1.8 µM) and monoamine oxidase.

Synthetic routes to such derivatives often involve cyclocondensation of thiosemicarbazides. For instance, 4-R-1-cyanoacetylthiosemicarbazides undergo intramolecular cyclization in ammonia to yield 5-cyanomethyl-4-R-triazole-3-thiones with >70% efficiency. Applied to the target compound, this method likely proceeds via:

- Nucleophilic addition of 3-ethoxyphenylhydrazine to 3-bromobenzaldehyde isothiocyanate.

- Alkaline cyclization to form the triazole-thione core, confirmed by IR bands at 1255 cm-1 (C=S) and 3440 cm-1 (N-H).

Eigenschaften

CAS-Nummer |

613249-44-8 |

|---|---|

Molekularformel |

C17H15BrN4OS |

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

4-[(E)-(3-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15BrN4OS/c1-2-23-15-8-4-6-13(10-15)16-20-21-17(24)22(16)19-11-12-5-3-7-14(18)9-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |

InChI-Schlüssel |

QIAHQVYWVABPEH-YBFXNURJSA-N |

Isomerische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((3-Bromobenzyliden)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet typischerweise die Kondensation von 3-Brombenzaldehyd mit 3-Ethoxyphenylhydrazin, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann mit Thiocarbonylverbindungen unter sauren oder basischen Bedingungen cyclisiert, um das gewünschte Triazol-Thion-Derivat zu erhalten. Die Reaktionsbedingungen erfordern häufig eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((3-Bromobenzyliden)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Triazol-Thion-Einheit in Triazol-Thiol umwandeln.

Substitution: Das Bromatom in der Bromobenzylidengruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Triazol-Thiole und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((3-Bromobenzyliden)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. In medizinischen Anwendungen kann die Verbindung die Aktivität von Enzymen oder Proteinen hemmen, die für das Überleben und die Proliferation von Krankheitserregern oder Krebszellen unerlässlich sind. Es wird angenommen, dass die Triazol-Thion-Einheit eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielt und so ihre biologischen Wirkungen entfaltet.

Wirkmechanismus

The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The triazole-thione moiety is believed to play a crucial role in binding to these targets, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-5-thione derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Crystallographic and Electronic Properties

- Configuration and Stability : X-ray studies of analogues (e.g., 6a in ) confirm the E-configuration of the C=N bond and the thione tautomer (over thiol), which stabilizes the molecule via intramolecular hydrogen bonding . The 3-bromo substituent in the target compound likely enhances electrophilicity, favoring interactions with biological targets .

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) increase reactivity at the triazole core, while electron-donating groups (e.g., -OCH₃, -OH) improve solubility and bioavailability .

Biologische Aktivität

4-((3-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute significantly to its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C17H15BrN4OS. Its structure includes a triazole ring with a bromobenzylidene amino group and an ethoxyphenyl substituent. These functional groups are crucial in determining the compound's reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that compounds in the 1,2,4-triazole class exhibit significant antimicrobial and antifungal activities. Specifically, this compound has shown promising results against various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of essential enzymes and disruption of cellular functions.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human malignant cells, particularly breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The compound's ability to induce apoptosis in these cells is a focal point of ongoing research.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Molecular docking studies suggest that it may effectively bind to enzymes critical for bacterial survival and proliferation.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Antifungal Activity Study : A comparative study showed that this compound exhibits superior antifungal activity compared to standard antifungal agents like bifonazole against Candida species.

- Cytotoxicity Assay : In vitro assays revealed that the compound displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to control treatments.

Q & A

Basic: What synthetic methodologies are effective for preparing this compound, and how is purity validated?

Answer:

The compound is synthesized via condensation of 3-bromobenzaldehyde with 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione under reflux in ethanol or methanol with catalytic HCl. Key steps include:

- Intermediate formation : Hydrazinecarbothioamide precursors are cyclized to form the triazole-thione core .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Validation : - Spectroscopy : -NMR confirms substituent positions (e.g., benzylidene proton at δ 8.5–9.0 ppm) .

- Mass spectrometry : Molecular ion peaks ([M+H]) validate molecular weight.

- Elemental analysis : CHNS data confirms stoichiometry (e.g., CHBrNOS requires C 46.28%, H 3.37%) .

Advanced: How can computational modeling predict regioselectivity in nucleophilic attacks on the triazole-thione core?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites:

- Nucleophilic centers : The sulfur atom in the thione group (C=S) and N4 of the triazole ring show high electrophilicity.

- Validation : Correlate computational predictions with experimental outcomes (e.g., alkylation at sulfur vs. nitrogen) using kinetic studies .

Example : Substituent effects (e.g., 3-ethoxyphenyl) alter charge distribution, influencing reaction pathways.

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- -NMR : Assigns aromatic protons (e.g., 3-bromobenzylidene protons at δ 7.5–8.5 ppm) and ethoxy group (δ 1.4–1.6 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- FTIR : Confirms C=N (1600–1650 cm), C=S (1200–1250 cm), and N-H (3200–3400 cm) stretches .

- Single-crystal XRD : Resolves bond lengths/angles (e.g., C-S bond ≈ 1.68 Å) and torsion angles for stereochemistry .

Advanced: How can conflicting reports on synthetic yields be resolved systematically?

Answer:

Design of Experiments (DOE) evaluates variables:

Advanced: How does crystal packing influence physicochemical properties?

Answer:

Single-crystal XRD (SHELXL refinement) reveals:

- Intermolecular interactions : π-π stacking (3.8–4.2 Å) between aromatic rings and S···H hydrogen bonds (2.6–2.8 Å) stabilize the lattice .

- Impact on solubility : Tight packing reduces aqueous solubility; co-crystallization with PEG improves bioavailability.

- Thermal stability : DSC shows decomposition >250°C, correlating with strong lattice energy .

Basic: What chromatographic methods separate isomers or byproducts?

Answer:

- TLC : Silica gel 60 F, mobile phase ethyl acetate/hexane (3:7), R ≈ 0.5 .

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12 min .

Advanced: What strategies enhance bioactivity through structural modifications?

Answer:

-

Substituent effects :

Modification Bioactivity Change Source 3-Ethoxy → 3-NO Increased antimicrobial Bromine → Chlorine Improved enzyme inhibition -

Rational design : Molecular docking (AutoDock Vina) targets enzymes (e.g., CYP450) by optimizing steric bulk and electron-withdrawing groups .

Basic: How is photostability assessed under experimental conditions?

Answer:

- UV-Vis spectroscopy : Monitor λ (280–320 nm) under 254 nm UV light for 24 hours.

- Degradation products : HPLC-MS identifies triazole ring fragmentation (m/z 152) and benzylidene isomerization .

Advanced: How do solvent effects influence tautomeric equilibria?

Answer:

- NMR in DMSO-d vs. CDCl : Thione (C=S) ↔ Thiol (S-H) tautomerism shifts with solvent polarity.

- DFT calculations : Solvent models (PCM) predict dominant tautomer (thione form in ethanol, 95% population) .

Advanced: What crystallographic software tools validate structural data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.